chemical structure of 6-aminothieno[3,2-b]pyridin-7-ol
chemical structure of 6-aminothieno[3,2-b]pyridin-7-ol
An In-depth Technical Guide to the Chemical Structure and Medicinal Chemistry of 6-aminothieno[3,2-b]pyridin-7-ol
Abstract
The thieno[3,2-b]pyridine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds, demonstrating a wide spectrum of therapeutic potential. This guide provides a comprehensive technical overview of a specific, yet underexplored derivative: 6-aminothieno[3,2-b]pyridin-7-ol. Due to the limited direct literature on this exact molecule, this document serves as both an analysis and a predictive guide for researchers. It leverages established principles of heterocyclic chemistry and medicinal chemistry to deduce its structural characteristics, propose a robust synthetic pathway, and forecast its potential applications in drug discovery. This guide is intended to be a foundational resource for scientists initiating research on this promising chemical entity.
Structural Elucidation and Physicochemical Properties
The foundational step in evaluating any compound for drug development is a thorough understanding of its chemical structure and inherent properties. This section deconstructs the architecture of 6-aminothieno[3,2-b]pyridin-7-ol.
Core Structure and Tautomerism
The nominal structure of 6-aminothieno[3,2-b]pyridin-7-ol consists of a fused bicyclic system where a thiophene ring is annulated to a pyridine ring. The numbering of the thieno[3,2-b]pyridine core follows established IUPAC conventions. The key functional groups are an amino group (-NH₂) at the 6-position and a hydroxyl group (-OH) at the 7-position of the pyridine ring.
A critical structural consideration for this molecule is prototropic tautomerism. The 7-hydroxy pyridine moiety can exist in equilibrium with its keto tautomer, 6-amino-4H-thieno[3,2-b]pyridin-7-one. In heterocyclic systems like pyridines, the keto form is often significantly more stable and is the predominant species in both solid and solution phases.[1][2][3][4] This equilibrium is crucial as the tautomeric form present will dictate the molecule's hydrogen bonding capabilities, shape, and ultimately, its interaction with biological targets.
Caption: Figure 1. Tautomeric equilibrium of 6-aminothieno[3,2-b]pyridin-7-ol.
Predicted Physicochemical Properties
Quantitative prediction of a molecule's properties is essential for anticipating its behavior in biological systems. The following table summarizes key computed descriptors for the parent structure (enol form).
| Property | Predicted Value | Source |
| Molecular Formula | C₇H₆N₂OS | - |
| Molecular Weight | 166.20 g/mol | - |
| XLogP3 | 1.1 | PubChem Analogy[5] |
| Hydrogen Bond Donors | 3 | - |
| Hydrogen Bond Acceptors | 3 | - |
| Rotatable Bonds | 0 | - |
Proposed Synthetic Pathway and Characterization
A reliable and efficient synthesis is paramount for enabling further study. While no direct synthesis for this specific molecule is published, a logical and robust pathway can be designed based on well-established reactions in heterocyclic chemistry, particularly the Gewald aminothiophene synthesis.[6][7][8][9]
Retrosynthetic Analysis and Proposed Route
The proposed synthesis is a multi-step process beginning with the construction of a key 2-aminothiophene intermediate via the Gewald reaction. This intermediate is then cyclized to form the desired thieno[3,2-b]pyridine core.
Caption: Figure 2. Proposed workflow for the synthesis of the target compound.
Causality Behind Experimental Choices:
-
Gewald Reaction: This multicomponent reaction is exceptionally efficient for creating highly functionalized 2-aminothiophenes in a single step from readily available starting materials.[8][9] Using a cyclic ketone like 1,3-cyclohexanedione is designed to install the necessary framework for subsequent annulation into the bicyclic system.
-
Pyridinone Ring Formation: The cyclization of the 2-aminothiophene-3-carbonitrile intermediate is a known strategy for building the fused pyridine ring.[10][11] Refluxing in acetic anhydride can facilitate an intramolecular cyclization, and subsequent oxidative aromatization or rearrangement steps can lead to the final pyridinone structure.
Detailed Experimental Protocol: Synthesis
Protocol 1: Synthesis of 6-amino-4H-thieno[3,2-b]pyridin-7-one
This protocol is a proposed methodology and requires optimization.
Materials:
-
1,3-Cyclohexanedione
-
Malononitrile
-
Elemental Sulfur (S₈), finely powdered
-
Morpholine
-
Ethanol (anhydrous)
-
Acetic Anhydride
-
Hydrogen Peroxide (30%)
-
Glacial Acetic Acid
Step 1: Synthesis of 2-amino-4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
-
To a 250 mL round-bottom flask, add 1,3-cyclohexanedione (10 mmol), malononitrile (10 mmol), and elemental sulfur (12 mmol).
-
Add 50 mL of anhydrous ethanol, followed by morpholine (20 mol%).
-
Equip the flask with a reflux condenser and stir the mixture at 50°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum to yield the crude intermediate.
-
Purify the intermediate by recrystallization from ethanol or by column chromatography on silica gel.[12]
Step 2: Synthesis of 6-amino-4H-thieno[3,2-b]pyridin-7-one
-
Suspend the purified aminothiophene intermediate (5 mmol) in acetic anhydride (25 mL).
-
Heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC.
-
Carefully cool the reaction mixture and slowly pour it onto crushed ice to hydrolyze the excess acetic anhydride.
-
Collect the resulting precipitate by filtration.
-
This step is predictive and may require significant optimization. The crude product from the previous step may require an oxidative aromatization step. A potential method involves treatment with hydrogen peroxide in acetic acid.
-
Purify the final product by recrystallization from a suitable solvent (e.g., DMF/water or ethanol) to yield the target compound.
Predicted Spectroscopic Data
Structural confirmation relies on a suite of analytical techniques. Based on the proposed structure (predominantly the keto form) and data from analogous compounds, the following spectroscopic signatures are anticipated.[13][14][15][16]
| Technique | Expected Characteristics |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 10-12 (br s, 1H, N-H of pyridinone); δ 7.0-8.0 (m, 2H, thiophene protons); δ 6.0-7.0 (br s, 2H, -NH₂ protons); signals for the partially saturated ring protons if aromatization is incomplete. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~160-170 (C=O of pyridinone); δ ~150-160 (C-NH₂); δ 110-140 (aromatic carbons of thiophene and pyridine rings). |
| IR (ATR) | ν ~3400-3200 cm⁻¹ (N-H stretches, amino and amide); ν ~1650-1680 cm⁻¹ (C=O stretch, pyridinone); ν ~1600-1550 cm⁻¹ (C=C stretches, aromatic rings). |
| Mass Spec (ESI+) | Predicted [M+H]⁺: 167.02. Fragmentation may involve loss of CO, HCN, or fragments from the thiophene ring.[17][18] |
Potential Applications in Drug Discovery
The thienopyridine scaffold is a cornerstone in medicinal chemistry, with derivatives showing activity against a wide range of biological targets.[10][19][20][21][22]
Rationale as a Kinase Inhibitor Scaffold
Many successful kinase inhibitors utilize a heterocyclic scaffold that forms key hydrogen bonds with the "hinge" region of the kinase ATP-binding site. The 6-amino-4H-thieno[3,2-b]pyridin-7-one structure is an excellent candidate for this role.
-
The pyridinone nitrogen can act as a hydrogen bond acceptor.
-
The exocyclic 6-amino group can act as a hydrogen bond donor.
-
The pyridinone C=O group can act as another hydrogen bond acceptor.
This pattern of hydrogen bond donors and acceptors mimics the adenine portion of ATP, making it a plausible "hinge-binding" motif. Derivatives of the related thieno[2,3-b]pyridine scaffold have shown potent inhibition of kinases like VEGFR-2.[20][23]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol Guide: XTT Assay for Cell Viability and Proliferation [merckmillipore.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. jk-sci.com [jk-sci.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. connectsci.au [connectsci.au]
- 18. asianpubs.org [asianpubs.org]
- 19. researchgate.net [researchgate.net]
- 20. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Thienopyridines: nitric oxide synthase inhibitors with potent in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Discovery and structure-activity relationship of thienopyridine derivatives as bone anabolic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
